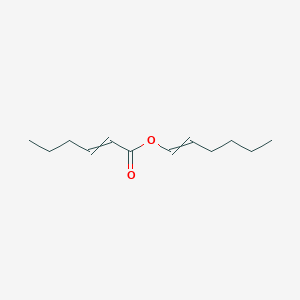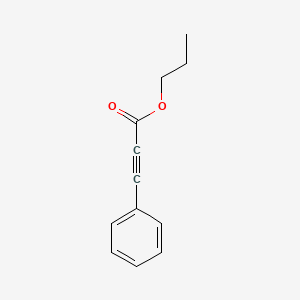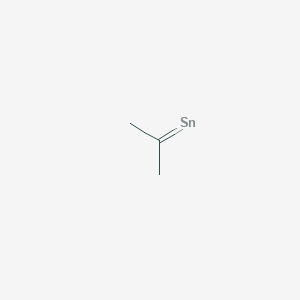![molecular formula C30H51ClO2 B14418885 2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride CAS No. 84954-12-1](/img/structure/B14418885.png)
2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride is a complex organic compound with a unique structure that includes a phenoxy group substituted with two 2-methylbutan-2-yl groups and a tetradecanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with tetradecanoyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often facilitated by the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acyl chloride group.
Catalysts: Bases such as pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during substitution reactions.
Solvents: Dichloromethane, chloroform, and other non-polar solvents are commonly used.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Aplicaciones Científicas De Investigación
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride involves its interaction with specific molecular targets. The acyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoyl chloride: Similar structure but with a shorter acyl chain.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride: Similar structure but with an intermediate-length acyl chain.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]decanoyl chloride: Similar structure but with a decanoyl chain.
Uniqueness
The uniqueness of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride lies in its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
Propiedades
Número CAS |
84954-12-1 |
|---|---|
Fórmula molecular |
C30H51ClO2 |
Peso molecular |
479.2 g/mol |
Nombre IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C30H51ClO2/c1-8-11-12-13-14-15-16-17-18-19-20-27(28(31)32)33-26-22-21-24(29(4,5)9-2)23-25(26)30(6,7)10-3/h21-23,27H,8-20H2,1-7H3 |
Clave InChI |
VKRKQBMZGSPRIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


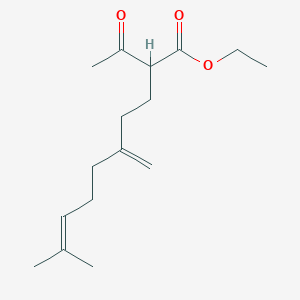
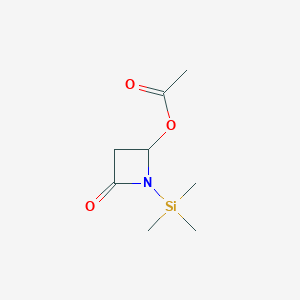
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
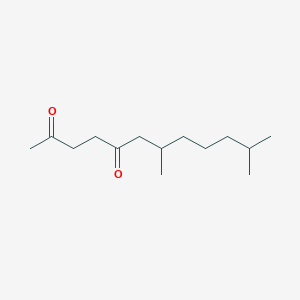
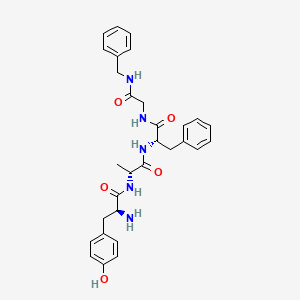
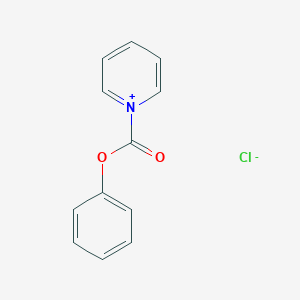
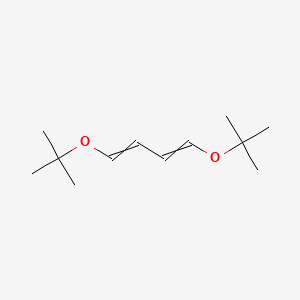
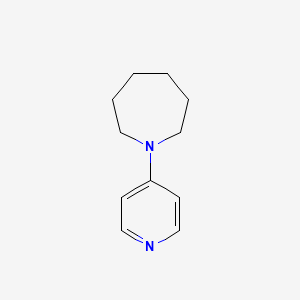
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
